
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine is an organic compound classified as a tertiary amine It features a but-2-en-1-amine backbone with two isopropyl groups and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methylbut-2-en-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield amides or nitriles.
Reduction: Reduction typically produces primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropylamine: A simpler amine with similar alkyl groups but lacking the but-2-en-1-amine backbone.
Diisopropylamine: Another tertiary amine with two isopropyl groups but different structural features.
Triisopropylamine: A more sterically hindered amine with three isopropyl groups.
Uniqueness
3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine is unique due to its specific combination of a but-2-en-1-amine backbone with two isopropyl groups and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
40267-46-7 |
|---|---|
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
3-methyl-N,N-di(propan-2-yl)but-2-en-1-amine |
InChI |
InChI=1S/C11H23N/c1-9(2)7-8-12(10(3)4)11(5)6/h7,10-11H,8H2,1-6H3 |
InChI-Schlüssel |
OFFPOTBIIBITPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC=C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

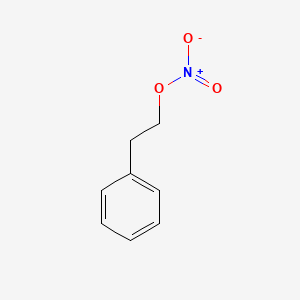
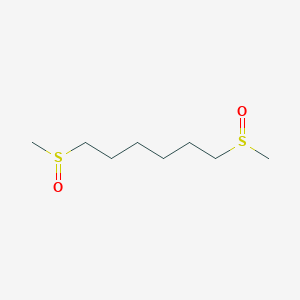
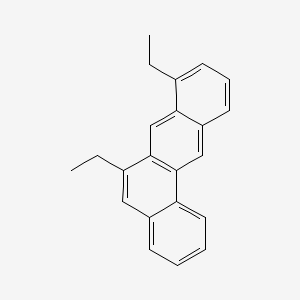
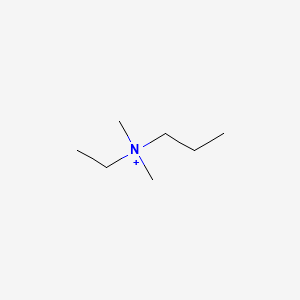
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)

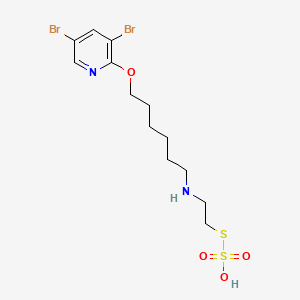


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
